N-(4-氨基-2-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

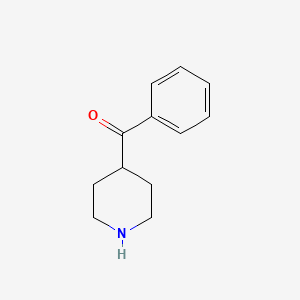

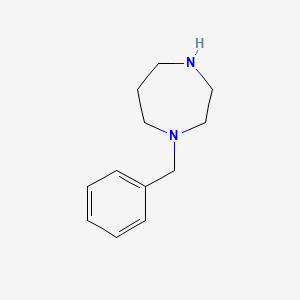

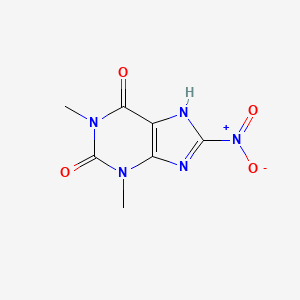

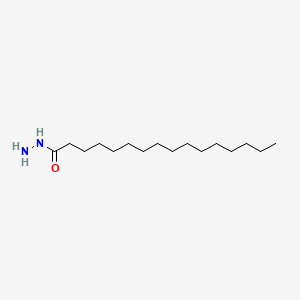

N-(4-amino-2-methoxyphenyl)benzamide is a synthetic organic compound that belongs to the benzamide class. Benzamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of N-(4-amino-2-methoxyphenyl)benzamide suggests potential pharmacological activities, as indicated by the presence of an amino group which can contribute to its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . The synthesis of N-(4-amino-2-methoxyphenyl)benzamide would likely follow a similar pathway, starting from an appropriate substituted benzene derivative and proceeding through a series of chemical transformations to introduce the amide functional group and the amino and methoxy substituents at the correct positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the molecular geometry, crystal packing, and electronic properties of the compound. For instance, X-ray diffraction can reveal the crystalline system and lattice constants, while NMR and IR spectroscopy can provide insights into the functional groups and their chemical environment.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and interactions with free radicals . The amino group in N-(4-amino-2-methoxyphenyl)benzamide is an electroactive center that can participate in redox reactions, potentially leading to the formation of quinonediimine derivatives. These reactions are pH-dependent and can involve the transfer of electrons and protons. Understanding these chemical reactions is crucial for exploring the antioxidant activity of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-amino-2-methoxyphenyl)benzamide, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its substituents . The presence of an amino group can increase the compound's solubility in water due to its ability to form hydrogen bonds. The methoxy group can affect the compound's lipophilicity, which is important for its pharmacokinetic properties. Additionally, the compound's reactivity and interaction with biological targets are determined by its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

科学研究应用

抗氧化活性

N-(4-氨基-2-甲氧基苯基)苯甲酰胺及其衍生物已被研究其抗氧化活性。一项研究聚焦于氨基取代苯甲酰胺衍生物的电化学氧化,包括N-(4-氨基苯基)-2-甲氧基苯甲酰胺,突出它们作为强力抗氧化剂的潜力,因其能够清除自由基。该研究提供了关于电化学行为的见解,并建议这些化合物经历复杂的依赖于pH的氧化过程,可能有助于其抗氧化活性 (Jovanović等人,2020)。

化学选择性合成

通过对氨基酚使用苯甲酰异硫氰酸酯的化学选择性N-苯甲酰化研究,已经生产出N-(2-羟基苯基)苯甲酰胺及相关化合物。这些发现对于合成生物相关分子具有重要意义,表明在苯甲酰胺衍生物的化学选择性合成方面取得了方法上的进展,包括与N-(4-氨基-2-甲氧基苯基)苯甲酰胺相关的化合物 (Singh et al., 2017)。

抗菌和抗氧化性能

一项关于从内生链霉菌YIM67086中分离的化合物的研究发现,一种新的苯甲酰胺和已知化合物表现出抗菌活性。此外,还调查了其中一种化合物的抗氧化活性,暗示苯甲酰胺衍生物,包括类似于N-(4-氨基-2-甲氧基苯基)苯甲酰胺的结构,具有潜在的抗菌和抗氧化性能 (Yang et al., 2015)。

分子结构与活性关系

对一种新型苯甲酰胺衍生物的结构和抗氧化活性进行了实验和理论分析,提供了关于分子结构与活性关系的见解。这项研究有助于理解结构特征如何影响苯甲酰胺衍生物的抗氧化性质,包括与N-(4-氨基-2-甲氧基苯基)苯甲酰胺相关的化合物 (Demir et al., 2015)。

属性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJLTJSNVSPCNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

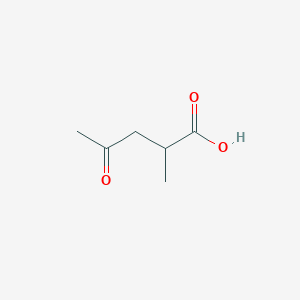

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)